ent-Voriconazole

Description

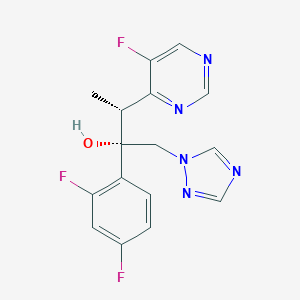

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEHBSKCWLPMDN-HWPZZCPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160114 | |

| Record name | ent-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-63-0 | |

| Record name | (αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ent-Voriconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ent-Voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENT-VORICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y58LNV43M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Stereospecific Mechanism of Action of Voriconazole and its Enantiomer, ent-Voriconazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections. As a chiral molecule, it exists as a pair of enantiomers, with the clinically utilized form being the (2R,3S)-enantiomer. This technical guide delves into the core mechanism of action of voriconazole, with a specific focus on the stereochemical nuances that differentiate it from its enantiomer, ent-voriconazole ((2S,3R)-voriconazole). By examining the fundamental principles of its interaction with the fungal target enzyme and presenting key experimental methodologies, this document provides a comprehensive resource for understanding the profound impact of stereochemistry on antifungal efficacy.

Introduction

The global rise in invasive fungal infections, particularly in immunocompromised patient populations, has underscored the critical need for effective antifungal therapies. Voriconazole has demonstrated broad-spectrum activity against a range of clinically significant pathogens, including Aspergillus and Candida species.[1][2] Its therapeutic success is intrinsically linked to its specific three-dimensional structure. This guide will elucidate the mechanism of action at a molecular level, highlighting the stereoselectivity that governs its potent antifungal properties and renders its enantiomer, this compound, significantly less active.

Core Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The primary mechanism of action for voriconazole, like other azole antifungals, is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital sterol component analogous to cholesterol in mammalian cells.[1]

Target Enzyme: Lanosterol 14α-Demethylase (CYP51)

Voriconazole exerts its antifungal effect by potently and selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme catalyzes a crucial step in the ergosterol biosynthesis pathway: the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol.

Molecular Interaction

The voriconazole molecule binds to the active site of CYP51. The nitrogen atom (N-4) of its triazole ring coordinates with the heme iron atom at the enzyme's active site, while the rest of the molecule interacts with the surrounding amino acid residues. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby halting the ergosterol synthesis pathway.

Downstream Effects of CYP51 Inhibition

The inhibition of CYP51 leads to a cascade of events detrimental to the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterols, such as lanosterol. These abnormal sterols integrate into the fungal membrane, disrupting its normal function and the activity of membrane-bound enzymes.

-

Inhibition of Fungal Growth: The culmination of these effects is the arrest of fungal cell growth and replication, leading to a fungistatic effect.

The signaling pathway for the mechanism of action of voriconazole is depicted in the following diagram:

Caption: Mechanism of action of voriconazole via inhibition of lanosterol 14α-demethylase (CYP51).

The Critical Role of Stereochemistry: Voriconazole vs. This compound

Voriconazole is a chiral molecule with two stereocenters, existing as a pair of enantiomers: (2R,3S)-voriconazole (the clinically used drug) and (2S,3R)-voriconazole (this compound). The specific spatial arrangement of the atoms in these enantiomers dramatically influences their ability to bind to the active site of the CYP51 enzyme.

Stereoselective Inhibition of CYP51

The binding pocket of the CYP51 enzyme is itself chiral, composed of asymmetrically arranged amino acid residues. This creates a stereoselective environment where one enantiomer can fit and interact more effectively than the other. The (2R,3S) configuration of voriconazole allows for an optimal orientation within the active site, maximizing the stabilizing interactions between the drug and the enzyme, including the crucial coordination with the heme iron.

Conversely, the (2S,3R) configuration of this compound results in a suboptimal fit. This steric hindrance is thought to weaken its interaction with the active site, leading to significantly reduced inhibitory potency.

Comparative Antifungal Activity

While comprehensive peer-reviewed studies detailing the minimum inhibitory concentrations (MICs) of this compound are scarce, evidence from patent literature indicates a profound difference in antifungal activity. A key finding suggests that the inhibitory activity of (2R,3S)-voriconazole against Aspergillus is more than 200 times greater than that of its (2S,3R) counterpart.[3] This substantial difference underscores the critical importance of stereochemistry in the antifungal efficacy of voriconazole.

Table 1: Comparative Activity of Voriconazole Enantiomers

| Enantiomer | Configuration | Antifungal Activity (vs. Aspergillus) |

| Voriconazole | (2R,3S) | Highly Active |

| This compound | (2S,3R) | >200-fold less active than (2R,3S)-voriconazole[3] |

Experimental Protocols

To assess the antifungal activity and mechanism of action of compounds like voriconazole and its enantiomers, standardized experimental protocols are employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a pure culture.

-

Prepare a suspension of fungal conidia or yeast cells in sterile saline or RPMI-1640 medium.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

-

Further dilute the standardized suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

-

-

Preparation of Antifungal Agent Dilutions:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

-

Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the antifungal agent in which there is no visible growth.

-

A conceptual workflow for the comparative evaluation of voriconazole enantiomers is presented below:

Caption: Conceptual workflow for the synthesis, separation, and comparative antifungal evaluation of voriconazole enantiomers.

Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the ergosterol synthesis pathway.

Protocol: Cell-Free Ergosterol Biosynthesis Inhibition Assay

-

Preparation of Fungal Microsomes:

-

Grow the fungal strain in a suitable liquid medium.

-

Harvest the fungal cells and produce spheroplasts using lytic enzymes.

-

Lyse the spheroplasts and isolate the microsomal fraction, which contains the enzymes of the ergosterol pathway, through differential centrifugation.

-

-

In Vitro Assay:

-

Prepare a reaction mixture containing the fungal microsomes, a radiolabeled precursor (e.g., [14C]-lanosterol), and necessary cofactors (e.g., NADPH).

-

Add varying concentrations of the test compound (e.g., this compound) to the reaction mixtures.

-

Incubate the mixtures to allow for the enzymatic conversion of the precursor.

-

-

Sterol Extraction and Analysis:

-

Stop the reaction and extract the sterols from the mixture using an organic solvent (e.g., hexane).

-

Separate the different sterols using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled ergosterol and precursor to determine the percentage of inhibition at each concentration of the test compound.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

Conclusion

The antifungal activity of voriconazole is fundamentally dependent on its (2R,3S) stereochemistry, which allows for high-affinity binding to and potent inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). Its enantiomer, this compound, due to its different three-dimensional structure, exhibits significantly lower antifungal activity. This profound stereoselectivity highlights the importance of chiral considerations in drug design and development. The experimental protocols detailed herein provide a framework for the continued investigation of new antifungal agents and the elucidation of their mechanisms of action at a molecular level. A thorough understanding of these principles is paramount for the development of next-generation antifungal therapies to combat the growing threat of invasive fungal diseases.

References

- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal activity of the new azole UK-109, 496 (voriconazole) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN106117186A - A kind of preparation method of voriconazole and its intermediate - Google Patents [patents.google.com]

ent-Voriconazole: A Deep Dive into Stereochemistry and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment of serious and invasive fungal infections. Its efficacy is largely attributed to the specific stereochemistry of its active enantiomer, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. However, the synthesis of this chiral molecule can result in the formation of other stereoisomers, including its enantiomer, ent-voriconazole, which has the (2S,3R) configuration. This technical guide provides a comprehensive overview of the stereochemistry of this compound, its synthesis, and a detailed, though currently limited, exploration of its biological activity in comparison to the active voriconazole enantiomer.

Stereochemistry of Voriconazole and this compound

Voriconazole possesses two chiral centers, leading to the possibility of four stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The clinically approved and active form is the (2R,3S)-enantiomer. Its enantiomer, this compound, possesses the opposite configuration at both chiral centers, (2S,3R). The remaining two stereoisomers are diastereomers of voriconazole. The precise three-dimensional arrangement of the substituents around these chiral centers is crucial for the molecule's interaction with its biological target.

Synthesis and Chiral Separation

The synthesis of voriconazole can be achieved through various routes, often resulting in a mixture of stereoisomers. Enantioselective synthesis strategies have been developed to produce the desired (2R,3S)-enantiomer with high purity. These methods often involve the use of chiral catalysts or resolving agents.

The separation of voriconazole stereoisomers is a critical step in ensuring the quality and efficacy of the final drug product. Several analytical techniques have been successfully employed for this purpose:

-

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are commonly used to separate the enantiomers of voriconazole.

-

Supercritical Fluid Chromatography (SFC): This technique offers a rapid and efficient method for the separation of voriconazole and its enantiomer.

-

Capillary Electrophoresis (CE): CE methods have also been developed for the direct separation of all four stereoisomers of voriconazole.

Biological Activity of this compound: A Knowledge Gap

A thorough review of the currently available scientific literature reveals a significant gap in the characterization of the biological activity of this compound. While it is identified as a process impurity in the synthesis of voriconazole (often referred to as Voriconazole Impurity D or Voriconazole Related Compound B), comprehensive studies detailing its antifungal potency and its interaction with key metabolic enzymes are not publicly available.

Antifungal Activity

The primary mechanism of action of voriconazole is the inhibition of fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The stereospecificity of this interaction is paramount to the drug's antifungal activity.

While extensive data exists for the minimum inhibitory concentrations (MICs) of racemic voriconazole and the (2R,3S)-enantiomer against a wide range of fungal pathogens, there is a notable absence of such data for this compound. Without direct comparative studies, the antifungal potency of this compound remains unquantified.

Interaction with Human Cytochrome P450 Enzymes

Voriconazole is primarily metabolized in humans by the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4. It is also a known inhibitor of these enzymes, leading to potential drug-drug interactions. The stereochemistry of a drug can significantly influence its interaction with metabolizing enzymes.

Detailed studies have characterized the inhibitory effects of voriconazole on various CYP isoforms. However, specific data comparing the inhibitory potency (e.g., Ki or IC50 values) of this compound to that of voriconazole is not available in the reviewed literature. Understanding the stereoselective inhibition of CYP enzymes is crucial for predicting the potential for drug interactions and understanding the overall pharmacokinetic and toxicological profile of each enantiomer.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are detailed methodologies for key experiments that would be essential for its characterization.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Materials:

-

This compound reference standard

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or inverted mirror

Procedure:

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.015 to 16 µg/mL.

-

Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL for yeasts and 0.4 x 104 to 5 x 104 CFU/mL for filamentous fungi.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

CYP Enzyme Inhibition Assay (in vitro)

Objective: To determine the inhibitory potential (IC50 and Ki) of this compound on major human CYP isoforms (e.g., CYP2C19, CYP3A4).

Materials:

-

This compound reference standard

-

Human liver microsomes (HLMs) or recombinant human CYP enzymes

-

CYP-specific probe substrates (e.g., S-mephenytoin for CYP2C19, midazolam for CYP3A4)

-

NADPH regenerating system

-

Incubation buffer (e.g., potassium phosphate buffer)

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures containing HLMs or recombinant enzymes, the probe substrate at a concentration near its Km, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specific time within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis: Plot the rate of metabolite formation against the concentration of this compound to determine the IC50 value. For Ki determination, perform the assay with multiple substrate concentrations and use non-linear regression analysis (e.g., Dixon or Cheng-Prusoff plots).

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound's biological activity.

A Technical Guide to the Chiral Separation of Voriconazole Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against various fungal pathogens.[1][2] Its chemical structure, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, contains two stereogenic centers, resulting in four possible stereoisomers. The commercially available drug is the (2R,3S)-enantiomer. The stereoisomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the ability to separate and quantify the enantiomers of Voriconazole is crucial for drug development, quality control, and clinical monitoring. This technical guide provides an in-depth overview of the primary chromatographic and electrophoretic techniques employed for the chiral separation of Voriconazole enantiomers.

Core Analytical Techniques

The chiral separation of Voriconazole enantiomers is predominantly achieved through High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). These techniques utilize chiral selectors to create a transient diastereomeric interaction with the enantiomers, leading to differential migration and subsequent separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the chiral separation of pharmaceuticals. For Voriconazole, both chiral stationary phases (CSPs) and chiral mobile phase additives are employed. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent enantioselectivity.[3] Alternatively, cyclodextrins and their derivatives can be used as chiral mobile phase additives with achiral stationary phases.[4]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to normal-phase HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower environmental impact.[5] This technique utilizes supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent. Polysaccharide-based CSPs are also commonly used in SFC for the enantioseparation of Voriconazole.[5][6]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. For the chiral separation of neutral compounds like Voriconazole, chiral selectors are added to the background electrolyte. Anionic cyclodextrin derivatives, such as sulfobutyl-ether-β-cyclodextrin (SBE-β-CD), have been shown to be effective for the complete separation of all four stereoisomers of Voriconazole.[7]

Experimental Protocols and Data

The following tables summarize the quantitative data and experimental protocols from various studies on the chiral separation of Voriconazole enantiomers.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

| Parameter | Method 1 | Method 2 |

| Instrumentation | HPLC System | HPLC System |

| Chiral Stationary Phase | Chiralcel-OD (10µm, 250mm x 4.6mm) | Hypersil ODS C18 (5µm, 150mm x 4.6mm) |

| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) | Methanol:Water (45:55, v/v) with 15.0 mmol/L KH2PO4 and 10.0 mmol/L SBE-β-CD |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 27°C | Not Specified |

| Detection Wavelength | 254 nm | Not Specified |

| Injection Volume | 20 µL | Not Specified |

| Resolution (Rs) | ~3.0 | Baseline Separation |

| Reference | [8] | [4] |

Table 2: Supercritical Fluid Chromatography (SFC) Method

| Parameter | Method 1 |

| Instrumentation | Thar SFC System with Diode Array Detector |

| Chiral Stationary Phase | Chiralpak AD-H (5µm, 250mm x 4.6mm) |

| Mobile Phase | Supercritical CO2:Methanol (90:10, v/v) |

| Flow Rate | Not Specified |

| Backpressure | 100 bar |

| Temperature | Not Specified |

| Detection Wavelength | Not Specified |

| Run Time | 10 minutes |

| Resolution (Rs) | 5.4 |

| Reference | [5][6] |

Table 3: Capillary Electrophoresis (CE) Method

| Parameter | Method 1 |

| Instrumentation | Capillary Electrophoresis System |

| Chiral Selector (in BGE) | Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) with a degree of substitution (DS) of 4.5 |

| Background Electrolyte | Details not specified |

| Applied Voltage | Not Specified |

| Temperature | Not Specified |

| Capillary Dimensions | Not Specified |

| Detection | Not Specified |

| Outcome | Complete separation of all four stereoisomers |

| Reference | [7] |

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the chiral separation of Voriconazole enantiomers using HPLC, SFC, and CE.

Caption: Experimental workflow for HPLC-based chiral separation of Voriconazole.

Caption: Experimental workflow for SFC-based chiral separation of Voriconazole.

Caption: Experimental workflow for CE-based chiral separation of Voriconazole.

Conclusion

The chiral separation of Voriconazole enantiomers is a critical analytical challenge that can be effectively addressed by several techniques. HPLC with polysaccharide-based chiral stationary phases or cyclodextrin mobile phase additives provides robust and reliable separations. SFC offers a "greener" and faster alternative, demonstrating excellent resolution. CE, with the use of appropriate chiral selectors in the background electrolyte, is a powerful technique for achieving high-efficiency separation of all four stereoisomers. The choice of method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, sample throughput, and available instrumentation. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for the chiral separation of Voriconazole.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. iris.cnr.it [iris.cnr.it]

- 4. Chiral separation and analysis of voriconazole enantiomers by HPL...: Ingenta Connect [ingentaconnect.com]

- 5. ijrar.org [ijrar.org]

- 6. sciensage.info [sciensage.info]

- 7. Separation of the voriconazole stereoisomers by capillary electrophoresis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Delving into the Stereochemistry of a Potent Antifungal: A Technical Guide to the Discovery and History of ent-Voriconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole, a second-generation triazole antifungal agent, stands as a cornerstone in the management of severe and invasive fungal infections. Its broad spectrum of activity and clinical efficacy have established it as a critical therapeutic option. The biological activity of voriconazole is, however, intrinsically linked to its stereochemistry. The commercialized drug is the (2R,3S)-enantiomer, a specific three-dimensional arrangement of its atoms. This technical guide delves into the discovery and history of its mirror image, ent-voriconazole or the (2S,3R)-enantiomer, exploring its origins in the synthesis of the active drug, the methods developed for its separation, and its comparative biological significance. Understanding the nuances of both enantiomers is paramount for researchers and professionals in drug development, as it underscores the pivotal role of chirality in pharmacology.

The Genesis of Voriconazole and the Emergence of its Enantiomer

The development of voriconazole by Pfizer in the 1990s marked a significant advancement in antifungal therapy. The initial synthetic routes to this complex molecule were not stereoselective, resulting in a mixture of all four possible stereoisomers. The primary challenge then became the isolation of the desired and most potent (2R,3S)-enantiomer. This inherently led to the production and subsequent separation of the other stereoisomers, including this compound. The history of this compound is therefore not one of independent discovery but is intricately woven into the process of obtaining its therapeutically active counterpart.

Early synthetic strategies relied on optical resolution to isolate the desired enantiomer from a racemic mixture. This classical approach, while effective, is inherently inefficient as it discards at least half of the synthesized material. This spurred the development of more sophisticated, enantioselective synthetic methods aimed at producing the (2R,3S)-enantiomer directly, thereby minimizing the formation of this compound and other stereoisomers.

Mechanism of Action: A Tale of Two Enantiomers

The antifungal activity of triazoles, including voriconazole, stems from their ability to inhibit a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase. This enzyme is a member of the cytochrome P450 family (CYP51) and is responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, voriconazole blocks the demethylation of lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane structure and function inhibit fungal growth and replication, exerting a fungistatic effect against most susceptible fungi and a fungicidal effect against some species like Aspergillus.[1]

While the (2R,3S)-enantiomer is a potent inhibitor of fungal CYP51, the activity of this compound is significantly lower. This difference in potency underscores the high degree of stereoselectivity of the target enzyme. The precise three-dimensional arrangement of the (2R,3S)-enantiomer allows for optimal binding and inhibition of the fungal enzyme, whereas the mirror-image configuration of this compound does not fit as effectively into the active site.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Lanosterol" [fillcolor="#FBBC05"]; "Ergosterol" [fillcolor="#34A853"]; "Voriconazole" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style="dashed"]; "Lanosterol_14a_demethylase" [label="Lanosterol 14α-demethylase\n(Fungal CYP51)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges "Lanosterol" -> "Lanosterol_14a_demethylase" [label="Substrate"]; "Lanosterol_14a_demethylase" -> "Ergosterol" [label="Ergosterol\nBiosynthesis\nPathway"]; "Voriconazole" -> "Lanosterol_14a_demethylase" [label="Potent Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; "this compound" -> "Lanosterol_14a_demethylase" [label="Weak Inhibition", color="#EA4335", fontcolor="#EA4335", style="dashed", arrowhead=tee]; }

Comparative Biological Data

The disparity in the antifungal activity between voriconazole and this compound is evident in their Minimum Inhibitory Concentrations (MICs) against various fungal pathogens. Although specific and extensive comparative studies on this compound are limited in publicly available literature, the focus on isolating the (2R,3S)-enantiomer for therapeutic use implies a significant difference in efficacy. The data that is available consistently demonstrates the superior potency of the (2R,3S)-enantiomer.

Table 1: Comparative Antifungal Activity (MIC in μg/mL) - Illustrative Data

| Fungal Species | (2R,3S)-Voriconazole (Active) | ent-(2S,3R)-Voriconazole |

| Candida albicans | 0.03 - 0.25 | > 16 |

| Aspergillus fumigatus | 0.25 - 1.0 | > 16 |

| Cryptococcus neoformans | 0.03 - 0.25 | Not readily available |

Note: The values presented are illustrative and compiled from various sources. Specific MICs can vary depending on the strain and testing methodology. Data for this compound is scarce.

The pharmacokinetic profiles of the two enantiomers are also expected to differ. Metabolism of voriconazole is primarily mediated by the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4 in the liver.[2] It is plausible that this metabolism is stereoselective, leading to different rates of clearance and potential for drug-drug interactions for each enantiomer. However, detailed pharmacokinetic studies specifically comparing this compound to the active enantiomer in humans are not widely reported.

Table 2: Pharmacokinetic Parameters of (2R,3S)-Voriconazole

| Parameter | Value |

| Bioavailability | >90% (oral) |

| Protein Binding | ~58% |

| Volume of Distribution | 4.6 L/kg |

| Metabolism | Hepatic (CYP2C19, CYP2C9, CYP3A4) |

| Elimination Half-life | ~6 hours (dose-dependent) |

Data for this compound is not available for direct comparison.

Experimental Protocols

The synthesis and separation of voriconazole enantiomers have been the subject of extensive research. Below are detailed methodologies for key experiments.

Enantioselective Synthesis of Voriconazole via Catalytic Asymmetric Cyanosilylation

This method focuses on the early introduction of chirality to preferentially form the desired (2R,3S)-enantiomer.

Experimental Workflow:

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Starting Ketone\n(1-(2,4-difluorophenyl)-2-chloroethanone)"]; B [label="Asymmetric Cyanosilylation\n(Chiral Catalyst, TMSCN)"]; C [label="Intermediate Formation\n(Chiral Cyanohydrin)"]; D [label="Multi-step Conversion"]; E [label="Voriconazole\n(Primarily (2R,3S)-enantiomer)"];

// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Final Steps"]; }

Protocol:

-

Catalytic Asymmetric Cyanosilylation: To a solution of the starting ketone in an appropriate solvent (e.g., toluene) at low temperature (e.g., -78 °C), a chiral catalyst (e.g., a titanium-based complex with a chiral ligand) is added. Trimethylsilyl cyanide (TMSCN) is then added dropwise. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography to yield the chiral cyanohydrin.

-

Subsequent Transformations: The chiral cyanohydrin undergoes a series of chemical transformations, including the introduction of the triazole and pyrimidine moieties, to yield the final voriconazole product with high enantiomeric excess of the (2R,3S)-enantiomer.

Chiral Separation of Voriconazole Enantiomers by High-Performance Liquid Chromatography (HPLC)

This method is crucial for the analytical quantification of the enantiomeric purity of voriconazole and for the preparative isolation of each enantiomer.

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is employed.

-

Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: The enantiomers are detected by their UV absorbance, typically at 254 nm.

-

Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The peak area of each enantiomer is used to determine the enantiomeric excess (e.e.) of the mixture.

Conclusion

The story of this compound is a compelling illustration of the principle of stereochemistry in drug design and development. While not therapeutically useful itself, its existence has driven the innovation of sophisticated synthetic and analytical methods to ensure the purity and efficacy of the active (2R,3S)-voriconazole. For researchers in the field, the study of both enantiomers provides a deeper understanding of the drug-target interactions at a molecular level and reinforces the importance of chirality in the quest for safer and more effective medicines. Further investigation into the specific biological properties and metabolic fate of this compound could yet yield valuable insights into toxicology and drug metabolism.

References

Unraveling the Stereochemistry of Voriconazole: A Technical Guide to the Biological Activity of its Isomers

For Immediate Release

[City, State] – October 30, 2025 – In the landscape of antifungal therapeutics, voriconazole stands as a critical agent in the management of invasive fungal infections. This technical guide delves into the core of its biological activity, focusing on the distinct roles of its stereoisomers. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the enantioselective properties of voriconazole, from its mechanism of action to its metabolic fate.

Introduction: The Significance of Chirality in Voriconazole

Voriconazole, a second-generation triazole antifungal, possesses two chiral centers, giving rise to four stereoisomers. The commercial formulation of voriconazole is the single enantiomer, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol. This specificity is crucial, as the biological activity of chiral drugs often resides predominantly in one enantiomer, while the other may be less active, inactive, or contribute to toxicity.

A pivotal study has demonstrated that the (2R, 3S) isomer of voriconazole exhibits an inhibitory activity against Aspergillus species that is over 200 times greater than its (2S, 3R) enantiomer.[1] Furthermore, the (2R, 3S) isomer possesses a broader antifungal spectrum, underscoring the stereoselectivity of its therapeutic action.[1]

Mechanism of Action: Stereoselective Inhibition of Fungal Ergosterol Biosynthesis

The primary mechanism of action for voriconazole, like other azole antifungals, is the inhibition of the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately resulting in the cessation of fungal growth and cell death.

The following diagram illustrates the ergosterol biosynthesis pathway and the site of action of voriconazole.

Antifungal Spectrum of Activity

The clinically approved (2R,3S)-voriconazole demonstrates a broad spectrum of activity against a wide range of fungal pathogens. While comprehensive comparative data for all isomers is scarce, the superior activity of the (2R,3S)-enantiomer is the basis for its clinical use. The following table summarizes the in vitro activity of racemic voriconazole against various clinically important fungi, which is primarily attributed to the (2R,3S)-isomer.

| Fungal Species | MIC Range (µg/mL) of Racemic Voriconazole |

| Candida albicans | 0.01 - >4 |

| Candida glabrata | 0.03 - 8 |

| Candida krusei | 0.01 - >4 |

| Aspergillus spp. | <0.03 - 2 |

| Fusarium spp. | 0.25 - 8 |

| Scedosporium spp. | Variable |

| Data compiled from multiple sources.[3][4][5][6] |

Pharmacokinetics and Metabolism: A Potential for Stereoselectivity

Voriconazole is metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2C19, and to a lesser extent by CYP2C9 and CYP3A4. The major metabolite, voriconazole N-oxide, has minimal antifungal activity. The pharmacokinetics of racemic voriconazole are known to be non-linear and are significantly influenced by CYP2C19 genetic polymorphisms.

While studies have not explicitly detailed the stereoselective metabolism of voriconazole, it is a well-established principle that drug-metabolizing enzymes can exhibit stereoselectivity. This could lead to differences in the rate of metabolism and clearance between the (2R,3S) and (2S,3R) enantiomers. Such differences would have implications for the pharmacokinetic profile of the individual isomers, potentially affecting their efficacy and safety. Further research is warranted to elucidate the stereoselective metabolism and pharmacokinetics of voriconazole.

The diagram below outlines the metabolic pathway of voriconazole.

Experimental Protocols

Separation of Voriconazole Enantiomers

The study of individual isomer activity necessitates their separation. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Methodology:

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H), is typically used.

-

Mobile Phase: A mixture of n-hexane and a polar organic solvent like ethanol or isopropanol is often used. The exact ratio is optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength of approximately 255 nm is suitable for voriconazole.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal susceptibility of fungal isolates to voriconazole isomers can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Inoculum Preparation: Fungal isolates are grown on appropriate agar plates, and a standardized inoculum suspension is prepared in sterile saline or water. The turbidity is adjusted to a 0.5 McFarland standard.

-

Drug Dilution: A serial two-fold dilution of the separated voriconazole isomer is prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.

Conclusion and Future Directions

The biological activity of voriconazole is predominantly attributed to the (2R,3S)-enantiomer, which exhibits significantly greater antifungal potency and a broader spectrum of activity than its (2S,3R) counterpart. While the primary mechanism of action is the stereoselective inhibition of fungal lanosterol 14α-demethylase, a comprehensive understanding of the stereoselective aspects of its pharmacokinetics, metabolism, and toxicity is not yet fully elucidated in publicly available literature.

Future research should focus on generating quantitative, comparative data for the individual voriconazole isomers. This includes:

-

Direct comparison of MIC values against a wide range of fungal pathogens.

-

Determination of the binding affinities (Ki values) of each isomer for fungal CYP51.

-

Investigation of the stereoselective metabolism and pharmacokinetic profiles in both in vitro and in vivo models.

-

Assessment of the potential for enantioselective toxicity.

A deeper understanding of the stereochemical nuances of voriconazole's biological activity will be invaluable for optimizing antifungal therapy and for the rational design of future antifungal agents.

References

- 1. CN106117186A - A kind of preparation method of voriconazole and its intermediate - Google Patents [patents.google.com]

- 2. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of voriconazole against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of voriconazole against Candida species isolated in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: Review of the literature - ProQuest [proquest.com]

ent-Voriconazole: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections. It is administered as a racemic mixture of four stereoisomers, with the (2R,3S)-enantiomer, known as voriconazole, being the biologically active component. Its enantiomer, ent-voriconazole, with the (2S,3R) configuration, is also present. This technical guide provides an in-depth analysis of the molecular structure, synthesis, and biological activity of this compound, offering a valuable resource for researchers in antifungal drug development and stereochemistry.

Molecular Structure and Properties

This compound is the enantiomer of the active antifungal agent voriconazole. The key structural and physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[1] |

| Molecular Formula | C₁₆H₁₄F₃N₅O[1] |

| Molecular Weight | 349.31 g/mol |

| CAS Number | 137234-63-0[1] |

| Appearance | White to off-white solid |

| Stereochemistry | (2S,3R) |

Synthesis and Manufacturing

The synthesis of this compound is intrinsically linked to the synthesis of voriconazole, as the commercial product is a racemic mixture. The manufacturing process typically involves the synthesis of a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, followed by a resolution step to isolate the desired (2R,3S)-voriconazole. However, for research purposes, enantioselective synthesis routes can be employed to specifically obtain this compound.

General Synthetic Approach

A common strategy for the synthesis of the voriconazole backbone involves the reaction of a substituted pyrimidine derivative with a difluorophenyl-triazolyl ethanone derivative. The stereochemistry is often controlled through the use of chiral catalysts or resolving agents.

One patented method for preparing the racemic mixture of (2R,3S) and (2S,3R) enantiomers involves the following key steps[1]:

-

Condensation: Reaction of 4-Chloro-6-ethyl-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a strong base like Lithium diisopropylamide (LDA). This step yields a mixture of diastereomers.

-

Dehalogenation: The resulting intermediate is then dehalogenated using a catalyst such as Raney Nickel under hydrogen pressure to yield the racemic mixture of (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[1].

Enantioselective Synthesis and Resolution

To obtain purified this compound, the racemic mixture can be subjected to chiral resolution. This is often achieved by forming diastereomeric salts with a chiral acid, such as R-(-)-10-camphorsulfonic acid, followed by fractional crystallization[1]. The desired diastereomer can then be isolated and the chiral auxiliary removed to yield the enantiomerically pure this compound.

Biological Activity and Mechanism of Action

The biological activity of voriconazole and its enantiomers is attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane[2].

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The inhibition of lanosterol 14α-demethylase disrupts the fungal cell membrane, leading to altered membrane fluidity and permeability, and ultimately, inhibition of fungal growth and replication[3]. The signaling pathway for this mechanism is a direct enzymatic inhibition.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Comparative Antifungal Activity

While voriconazole is the active enantiomer, the specific antifungal activity of this compound is not extensively documented in publicly available literature. It is generally understood that the (2R,3S) configuration is crucial for potent antifungal activity. Further research is required to quantify the Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens and to draw a direct comparison with voriconazole.

Experimental Protocols

General Procedure for Racemic Voriconazole Synthesis

The following is a generalized protocol based on patented synthesis methods. Note: This is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Caption: General workflow for the synthesis and resolution of this compound.

Detailed Protocol:

-

Condensation: In a suitable reaction vessel under an inert atmosphere, dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in a mixture of n-heptane, n-hexane, and tetrahydrofuran. Cool the mixture and slowly add a solution of Lithium diisopropylamide (LDA). To this, add 4-chloro-6-ethyl-5-fluoropyrimidine and allow the reaction to proceed until completion, monitoring by a suitable chromatographic method (e.g., TLC or HPLC).

-

Work-up: Quench the reaction with an appropriate aqueous solution and separate the organic layer. Wash the organic layer, dry it over a suitable drying agent, and concentrate under reduced pressure to obtain the crude diastereomeric mixture.

-

Dehalogenation: Charge a hydrogenation vessel with the crude product from the previous step, sodium acetate, Raney nickel, and methanol. Pressurize the vessel with hydrogen gas (4-6 kg/cm ²) and heat to 40-50°C for 4-6 hours. Monitor the reaction for completion.

-

Isolation of Racemate: After completion, cool the reaction mixture, filter off the Raney nickel, and concentrate the filtrate under reduced pressure. The pH of the resulting crude product can be adjusted with a base to facilitate purification.

-

Resolution of Enantiomers: Dissolve the racemic voriconazole in acetone. In a separate flask, dissolve R-(-)-10-camphorsulfonic acid in methanol. Add the camphorsulfonic acid solution to the voriconazole solution. Heat the mixture and then cool to allow for the precipitation of the diastereomeric salt. Filter the solid and wash with a suitable solvent. The specific diastereomeric salt corresponding to this compound can then be isolated and treated with a base to liberate the free this compound. Further purification can be achieved by recrystallization or chromatography.

Conclusion

This compound, the (2S,3R) enantiomer of the potent antifungal drug voriconazole, presents an interesting subject for stereochemical and pharmacological studies. While its synthesis is achievable through established methods of racemic synthesis followed by chiral resolution, a comprehensive understanding of its distinct biological activity profile is still lacking in the public domain. Further research to elucidate the specific antifungal efficacy and potential off-target effects of this compound would be highly valuable for the drug development community. This would not only contribute to a more complete understanding of the structure-activity relationship of voriconazole but could also inform the development of future generation of antifungal agents.

References

An In-depth Technical Guide to the Solubility and Stability of Voriconazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the physicochemical properties of voriconazole. The majority of available scientific literature pertains to voriconazole as a racemic mixture, the form used in clinical practice. Data specifically characterizing ent-voriconazole (its single enantiomer) is limited, primarily focusing on chiral separation techniques. It has been noted that an inactive enantiomer can form from the recombination of retro-aldol products during hydrolysis, suggesting potential differences in the stability profiles of the individual enantiomers[1][2].

Physicochemical Properties of Voriconazole

Voriconazole, ((2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol), is a second-generation triazole antifungal agent. Its efficacy is intrinsically linked to its physicochemical characteristics, which present significant challenges in formulation development due to low aqueous solubility and instability in aqueous environments[1].

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄F₃N₅O | [3][4] |

| Molecular Weight | 349.3 g/mol | [3][4] |

| Appearance | Crystalline Solid | [3] |

| pKa (Strongest Basic) | 2.01 | DrugBank Online |

| logP | 1.65 - 1.82 | DrugBank Online |

| UV/Vis. λmax | 256 nm | [3][5] |

Solubility Profile

Voriconazole is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability[6][7]. Its lipophilic nature necessitates the use of solubility enhancement techniques for effective formulation, particularly for aqueous parenteral and ophthalmic preparations.

Aqueous and pH-Dependent Solubility

Voriconazole's solubility is highly dependent on pH. It exhibits its maximum aqueous solubility in acidic conditions due to the basic nature of the triazole ring.

| Solvent/Condition | Solubility | Temperature |

| Water (pH 7) | 0.61 mg/mL | 22°C |

| Water (General) | ~0.71 mg/mL | Not Specified |

| Aqueous Solution | 0.5 mg/mL | Room Temp. |

| Acidic (pH 1.2) | 2.7 mg/mL | Not Specified |

| Phosphate Buffer (pH 6.8) | Sparingly Soluble | Not Specified |

Solubility in Organic Solvents and Formulation Excipients

The drug demonstrates significantly better solubility in various organic solvents and specialized pharmaceutical excipients, which are often employed in formulation development.

| Solvent/Excipient | Solubility (mg/mL) |

| Ethanol | ~20 |

| DMSO | >20 |

| Methanol | Freely Soluble |

| Labrafil M 1944CS (Oil) | 126.38 ± 3.18 |

| Cremophor RH 40 (Surfactant) | 128.86 ± 2.94 |

| Transcutol HP (Co-surfactant) | 139.19 |

Solubility can be markedly enhanced through the use of complexing agents like sulfobutyl ether β-cyclodextrin (SBEβCD) or polymeric surfactants such as Poloxamers, which can increase solubility three- to six-fold[1].

Stability Profile

Voriconazole is inherently unstable in aqueous solutions but is stable in its solid, crystalline state[3]. The primary degradation pathway in aqueous media is hydrolysis, which is significantly influenced by pH and temperature.

Forced Degradation Studies

Forced degradation (stress testing) is performed to elucidate the intrinsic stability of the drug molecule and to develop stability-indicating analytical methods. The table below summarizes the outcomes of stress testing under various ICH-recommended conditions.

| Stress Condition | Observations |

| Acidic Hydrolysis | Stable to slight degradation observed (e.g., 5ml of 0.1 M HCl at 60°C for 2hr)[5][10]. |

| Alkaline Hydrolysis | Significant degradation (e.g., 5ml of 0.1 M NaOH at 60°C for 30min). Most adverse condition[5][11][12]. |

| Neutral Hydrolysis | Degradation occurs[13]. |

| Oxidative | Slight degradation to relatively stable (e.g., 2ml of 1% H₂O₂ for 30min)[5][13]. |

| Thermal | Sensitive; significant degradation (e.g., 60°C for 24hrs)[5]. |

| Photolytic | Stable to slight degradation under severe exposure (UV/Visible light)[5][10]. |

The major degradation impurities identified under stress conditions include the deschloro and DFH impurities[5][11].

Stability in Formulations

The stability of voriconazole in prepared formulations is critical for its clinical use.

-

Reconstituted Oral Suspension: A dry powder formulation is preferred for oral use due to the drug's instability in aqueous environments. The reconstituted suspension, with a pH of around 4, is satisfactory for stability[3].

-

Ophthalmic Solutions: Extemporaneously prepared eye drops (1% w/v) can be chemically stable for extended periods (e.g., up to 75 days) when stored at 2-8°C[8].

-

Intravenous Solutions: In elastomeric pumps, voriconazole (2 mg/mL) in 0.9% sodium chloride or 5% glucose is stable for at least 96 hours at 4°C and for 4 hours at 25°C and 35°C[14].

Experimental Protocols

Detailed and validated methodologies are crucial for accurately determining the solubility and stability of voriconazole.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for evaluating the equilibrium solubility of a compound.

-

Preparation: An excess amount of voriconazole is added to vials containing a known volume of the solvent (e.g., water, buffer, or excipient solution).

-

Equilibration: The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 ± 1°C) for a sufficient period (e.g., 72 hours) to ensure equilibrium is reached.

-

Separation: The equilibrated samples are centrifuged (e.g., at 4000 rpm for 20 minutes) to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved voriconazole is determined using a validated analytical method, such as UV-Vis spectrophotometry (at 255 nm) or HPLC[6][7].

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating voriconazole from its process-related impurities and forced degradation products.

Example Protocol 1:

-

Column: Hypersil C18 (250×4.6 mm, 5 µm)[13].

-

Mobile Phase: A mixture of acetonitrile and water (40:60, v/v)[13].

-

Flow Rate: 1.0 mL/min[13].

-

Detection: Photodiode Array (PDA) detector[13].

-

Linear Range: 5-25 µg/mL[13].

Example Protocol 2:

-

Column: Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 µm)[8].

-

Mobile Phase: 50 mM Ammonium phosphate dibasic buffer (pH 6.0) and acetonitrile (52:48, v/v)[8].

-

Flow Rate: 1.0 mL/min[8].

-

Detection: UV at 250 nm[8].

-

Column Temperature: 25°C[8].

Forced Degradation Procedure:

-

Stock Solution: Prepare a stock solution of voriconazole in a suitable solvent (e.g., mobile phase or acetonitrile).

-

Stress Application: Subject aliquots of the stock solution to various stress conditions as detailed in Section 3.1 (e.g., add 3N HCl for acid hydrolysis, 0.1N NaOH for base hydrolysis).

-

Neutralization & Dilution: After the specified stress period, neutralize the samples (if acidic or basic) and dilute them with the mobile phase to fall within the linear range of the assay.

-

Chromatographic Analysis: Inject the stressed samples into the HPLC system.

-

Peak Purity & Mass Balance: Analyze the chromatograms to ensure the voriconazole peak is well-resolved from all degradation peaks. Perform peak purity analysis using a PDA detector and calculate the mass balance to confirm the method's stability-indicating capability[5][8].

Caption: Experimental Workflow for Forced Degradation Studies.

Degradation and Metabolic Pathways

Understanding the transformation of voriconazole under chemical stress and biological conditions is vital for drug development and clinical pharmacology.

Chemical Degradation Pathway

Under alkaline conditions, voriconazole undergoes hydrolysis. The proposed pathway involves a retro-aldol reaction, leading to the formation of key degradation products. This instability is a critical consideration for aqueous formulations, which must be buffered appropriately.

Caption: Proposed Alkaline Degradation Pathway of Voriconazole.

Metabolic Pathway

Voriconazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The activity of these enzymes, particularly CYP2C19, is subject to genetic polymorphism, leading to significant inter-individual variability in drug exposure.

The main metabolic routes are:

-

N-oxidation: Formation of the major, inactive metabolite, voriconazole N-oxide.

-

Hydroxylation: Hydroxylation of the methyl group.

-

Hydroxylation: Hydroxylation of the fluoropyrimidine ring.

Caption: Primary Metabolic Pathways of Voriconazole in Humans.

References

- 1. WO2005051353A2 - Pharmaceutical formulations comprising voriconazole - Google Patents [patents.google.com]

- 2. EP2720723A1 - Stabilized voriconazole composition - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Voriconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development, Analysis, and Determination of Pharmacokinetic Properties of a Solid SMEDDS of Voriconazole for Enhanced Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physicochemical stability of voriconazole in elastomeric devices - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Analytical Method Development of ent-Voriconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole is a broad-spectrum triazole antifungal agent used to treat serious and invasive fungal infections. It possesses two chiral centers, resulting in four stereoisomers. The therapeutically active enantiomer is the (2R, 3S)-isomer, while its enantiomer, (2S, 3R)-voriconazole (ent-voriconazole), is considered an impurity. Regulatory agencies worldwide, including the FDA, mandate the separation and testing of enantiomers for chiral drugs, treating the undesired enantiomer as an impurity that requires strict control.[1][2][3] Therefore, robust and validated analytical methods are crucial for the quantitative determination of this compound in voriconazole drug substances and products to ensure their quality, safety, and efficacy.

This document provides detailed application notes and protocols for the analytical method development of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as primary techniques. These methods are essential for controlling the enantiomeric purity of voriconazole.

Analytical Methodologies

The separation of voriconazole enantiomers can be achieved through various chromatographic techniques. The most common approaches involve the use of chiral stationary phases (CSPs) or chiral additives in the mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the chiral separation of voriconazole.[4] Both normal-phase and reversed-phase methods have been successfully developed.

Protocol 1: Normal-Phase HPLC for this compound Quantification

This protocol details a normal-phase HPLC method for the separation and quantification of this compound.

Experimental Workflow:

Caption: Normal-Phase HPLC Workflow for this compound Analysis.

Materials and Reagents:

-

Voriconazole drug substance

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Chiralcel-OD column (250 mm x 4.6 mm, 10 µm)[5]

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and ethanol in a 9:1 (v/v) ratio.[5] Filter and degas the mobile phase before use.

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the voriconazole reference standard and sample in ethanol to a final concentration of 1 mg/mL.

-

-

Chromatographic Conditions:

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

-

Data Processing: Identify the peaks for voriconazole and this compound based on their retention times. Calculate the percentage of this compound using the area normalization method.

Method Validation Summary:

| Parameter | Result |

| Linearity | Correlation coefficient > 0.999 |

| LOD | 0.0075%[5] |

| LOQ | 0.021%[5] |

| Resolution | ~3.0[5] |

| Precision (RSD) | < 2% |

| Accuracy (Recovery) | 98-102% |

Protocol 2: Reversed-Phase HPLC with a Chiral Additive

This protocol utilizes a reversed-phase column with a chiral additive in the mobile phase.

Experimental Workflow:

Caption: Reversed-Phase HPLC with Chiral Additive Workflow.

Materials and Reagents:

-

Voriconazole drug substance

-

Methanol (HPLC grade)

-

Deionized water

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)[6]

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Hypersil ODS C18 column (150 mm x 4.6 mm, 5 µm)[6]

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of methanol and water (45:55, v/v) containing 10.0 mmol/L SBE-β-CD and 15.0 mmol/L KH₂PO₄.[6]

-

Standard and Sample Preparation: Dissolve the voriconazole reference standard and sample in the mobile phase.

-

Chromatographic Conditions:

-

Analysis and Data Processing: Follow the steps outlined in Protocol 1.

Method Validation Summary:

| Parameter | Result |

| Reproducibility (RSD) | 0.67%[6] |

| Stability (RSD) | 0.77%[6] |

| Recovery | >98%[6] |

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC.[7]

Protocol 3: SFC for Rapid Chiral Separation of Voriconazole

Experimental Workflow:

Caption: SFC Workflow for this compound Analysis.

Materials and Reagents:

-

Voriconazole drug substance

-

Supercritical Fluid CO₂

-

Methanol (SFC grade)

-

Chiralpak AD-H column[7]

-

SFC system with UV detector

Procedure:

-

Mobile Phase Preparation: The mobile phase consists of supercritical CO₂ and methanol (90:10, v/v).[7]

-

Standard and Sample Preparation: Dissolve the voriconazole reference standard and sample in a suitable diluent (e.g., methanol).

-

Chromatographic Conditions:

-

Analysis and Data Processing: Follow the steps outlined in Protocol 1.

Comparative Data Summary of Analytical Techniques

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC with Chiral Additive | SFC |

| Chiral Selector | Chiralcel-OD (CSP)[5] | SBE-β-CD (Mobile Phase Additive)[6] | Chiralpak AD-H (CSP)[7] |

| Mobile Phase | n-Hexane:Ethanol[5] | Methanol:Water with SBE-β-CD[6] | Supercritical CO₂:Methanol[7] |

| Typical Run Time | 15-20 min | 15-25 min | < 10 min |

| Solvent Consumption | High | Moderate | Low |

| Resolution | Good ( ~3.0)[5] | Baseline separation[6] | Excellent |

Regulatory Considerations

Regulatory bodies like the FDA and European Medicines Agency (EMA) have specific guidelines for the development and validation of analytical methods for chiral drugs.[1][8] The undesired enantiomer (this compound) must be treated as an impurity and its level controlled within specified limits.[2] The analytical method used for release testing must be fully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the separation and quantification of this compound in voriconazole drug substances. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired analysis speed, and solvent consumption considerations. Proper validation of the chosen method is paramount to ensure compliance with regulatory standards and to guarantee the quality and safety of the final drug product.

References

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 3. researchgate.net [researchgate.net]

- 4. iris.cnr.it [iris.cnr.it]

- 5. researchgate.net [researchgate.net]

- 6. Chiral separation and analysis of voriconazole enantiomers by HPL...: Ingenta Connect [ingentaconnect.com]

- 7. ijrar.org [ijrar.org]

- 8. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]

Application Note: Chiral HPLC Method for the Quantification of ent-Voriconazole

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of ent-voriconazole, the (2S, 3R)-enantiomer of the broad-spectrum antifungal agent, voriconazole. The method utilizes a chiral stationary phase to achieve baseline separation of the voriconazole enantiomers, allowing for accurate quantification of this compound in bulk drug substances or research samples. This method is crucial for quality control, stability studies, and pharmacokinetic analysis where enantiomeric purity is a critical parameter.

Introduction

Voriconazole is a triazole antifungal drug used to treat serious fungal infections. It possesses two chiral centers, resulting in four stereoisomers. The commercially available drug is the (2R, 3S)-enantiomer. Its enantiomer, this compound ((2S, 3R)-enantiomer), may exhibit different pharmacological and toxicological properties. Therefore, a reliable analytical method to separate and quantify this compound is essential for drug development and quality assurance. This document provides a detailed protocol for a chiral HPLC method suitable for this purpose.

Chromatographic Conditions

A summary of a suitable chiral HPLC method for the separation and quantification of voriconazole and its enantiomer is presented below. This method is based on established techniques for chiral separation of voriconazole.[1]

| Parameter | Condition |

| HPLC System | Shimadzu chromatographic system (20A autosampler) or equivalent |

| Column | Chiralcel-OD (250mm × 4.6mm, 10μm)[1] |

| Mobile Phase | n-hexane and ethanol (9:1, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 27°C[1] |

| Detection Wavelength | 254 nm[1][2][3] |

| Injection Volume | 20 μL[1] |

| Diluent | Ethanol[1] |

Method Validation Summary

The described method is capable of detecting the (2S, 3R) enantiomer (this compound) down to 0.0075% and quantifying it down to 0.021% with respect to the main voriconazole peak.[1] The resolution between the enantiomers is typically greater than 3.0.[1]

| Validation Parameter | Result |

| Linearity (Correlation Coefficient) | > 0.999[2][3] |

| Accuracy (% Recovery) | 98.00–102.7%[2] |

| Precision (%RSD) | < 2.0%[2] |

| Limit of Detection (LOD) | 0.0075% of sample concentration[1] |

| Limit of Quantification (LOQ) | 0.021% of sample concentration[1] |

Experimental Protocol: Quantification of this compound

Objective

To quantify the amount of this compound in a given sample using a chiral HPLC method.

Materials and Reagents

-

Voriconazole reference standard

-

This compound reference standard

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Sample of voriconazole to be tested

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

HPLC vials

-

0.45 µm syringe filters

Instrument and Equipment

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiralcel-OD (250mm × 4.6mm, 10μm) column.

-

Analytical balance.

-

Sonicator.

Preparation of Solutions

-

Mobile Phase: Prepare a mixture of n-hexane and ethanol in the ratio of 9:1 (v/v). For example, to prepare 1 L of mobile phase, mix 900 mL of n-hexane with 100 mL of ethanol. Degas the mobile phase using a sonicator for 15-20 minutes before use.

-

Diluent: Use ethanol.

-

Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol to obtain a stock solution of approximately 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with ethanol to achieve concentrations in the expected range of the sample.

-

Sample Preparation: Accurately weigh a specific amount of the voriconazole sample, dissolve it in ethanol, and dilute to a known volume to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.